![molecular formula C16H23BO2S B14142955 4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane CAS No. 126726-64-5](/img/structure/B14142955.png)
4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boron atom in the structure makes it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane typically involves the reaction of a cyclopropyl derivative with a boronic ester. The reaction conditions often require the use of a base and a solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the phenylsulfanyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a boronic acid derivative, while substitution could result in a variety of functionalized cyclopropyl compounds.
科学的研究の応用
Chemistry
In chemistry, 4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology
The compound may be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine
In medicinal chemistry, it can be a building block for the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry
Industrially, the compound is valuable in the production of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane exerts its effects typically involves the interaction of the boron atom with other molecules. The boron atom can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(cyclopropyl)-1,3,2-dioxaborolane
Uniqueness
The unique feature of 4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane is the presence of the phenylsulfanyl group attached to the cyclopropyl ring. This structural element can impart specific reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.
特性
CAS番号 |
126726-64-5 |
|---|---|
分子式 |
C16H23BO2S |
分子量 |
290.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[(1R,2R)-2-(phenylsulfanylmethyl)cyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2S/c1-15(2)16(3,4)19-17(18-15)14-10-12(14)11-20-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3/t12-,14+/m0/s1 |
InChIキー |
CQVWMCZCZMCZAW-GXTWGEPZSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2CSC3=CC=CC=C3 |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2CSC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


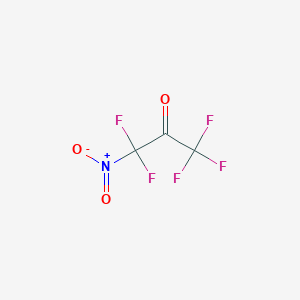
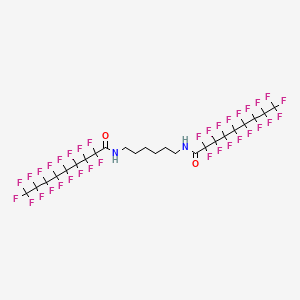
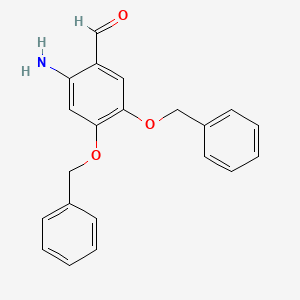
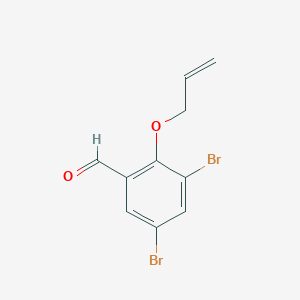
![(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione](/img/structure/B14142890.png)
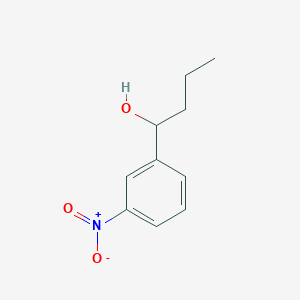
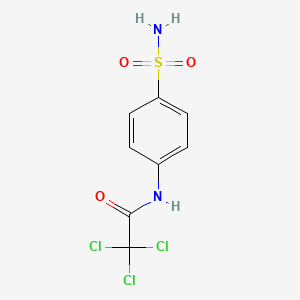


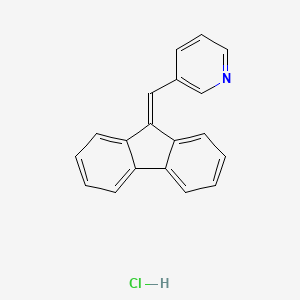
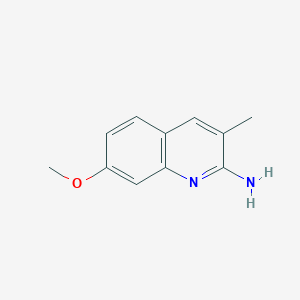
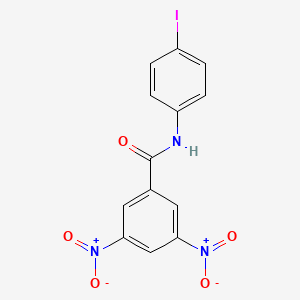
![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142946.png)
![N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14142949.png)
